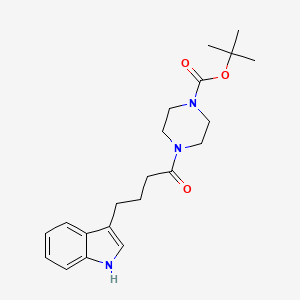
tert-butyl 4-(4-(1H-indol-3-yl)butanoyl)piperazine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Tert-butyl 4-(4-(1H-indol-3-yl)butanoyl)piperazine-1-carboxylate is a useful research compound. Its molecular formula is C21H29N3O3 and its molecular weight is 371.481. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Introduction
Tert-butyl 4-(4-(1H-indol-3-yl)butanoyl)piperazine-1-carboxylate is a compound of significant interest in medicinal chemistry, particularly for its potential therapeutic applications. This article explores its biological activity, including pharmacological properties, synthesis, and case studies demonstrating its efficacy against various biological targets.
Chemical Structure and Synthesis
The compound has the following chemical structure:
- IUPAC Name : this compound
- Molecular Formula : C₁₇H₂₃N₃O₂
- Molecular Weight : 301.38 g/mol
Synthesis Overview
The synthesis of this compound has been explored through various methodologies. A significant route involves the reaction of 4-(1H-indol-3-yl)butanoic acid with tert-butyl chloroformate in the presence of piperazine. This process yields the desired ester with moderate to high efficiency, depending on the reaction conditions employed .
Pharmacological Properties
Research indicates that derivatives of indole-piperazine structures exhibit a range of biological activities, particularly in neuropharmacology and oncology. The compound under investigation has shown potential as:
- Dopamine D4 Receptor Agonist : Compounds with similar structures have been identified as selective agonists for dopamine receptors, which are crucial in treating psychiatric disorders .
- 5-Hydroxytryptamine (5-HT) Receptor Modulation : Indole derivatives often interact with serotonin receptors, influencing mood and anxiety pathways .
Anticancer Activity
In vitro studies have assessed the antiproliferative effects of this compound against several human cancer cell lines. However, initial findings suggest limited activity against tested solid tumor lines such as HeLa (cervix) and T-47D (breast), indicating that modifications to the chemical structure may be necessary to enhance efficacy .
Antimycobacterial Properties
Recent investigations into related compounds have highlighted their potential against Mycobacterium tuberculosis. High-throughput screening identified several analogs with promising minimum inhibitory concentrations (MICs), suggesting that structural modifications could lead to effective antimycobacterial agents .
Study 1: Antiproliferative Activity
A study evaluated various piperazine derivatives, including those similar to this compound, for their antiproliferative effects. The results indicated that while some compounds exhibited activity, none reached the potency levels of established chemotherapeutics like doxorubicin .
Study 2: Neuropharmacological Effects
Another research effort focused on the neuropharmacological effects of indole-piperazine derivatives. The findings suggested that certain modifications could enhance binding affinity to serotonin receptors, potentially leading to new treatments for depression and anxiety disorders .
Properties
IUPAC Name |
tert-butyl 4-[4-(1H-indol-3-yl)butanoyl]piperazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N3O3/c1-21(2,3)27-20(26)24-13-11-23(12-14-24)19(25)10-6-7-16-15-22-18-9-5-4-8-17(16)18/h4-5,8-9,15,22H,6-7,10-14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPVMFLPLCWKVQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C(=O)CCCC2=CNC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














